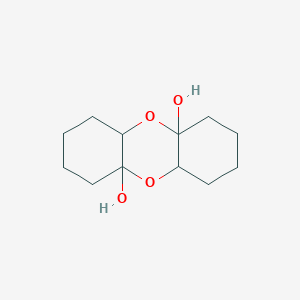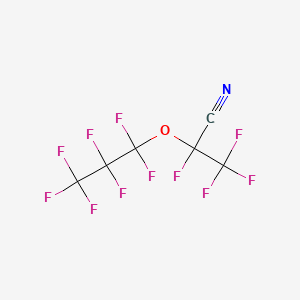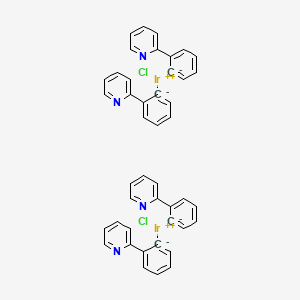
Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)
Übersicht
Beschreibung
Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is a complex compound with significant applications in various fields, particularly in organic light-emitting diodes (OLEDs) and as a catalyst in photochemical reactions. The compound is known for its unique photophysical properties, making it a valuable material in scientific research and industrial applications .
Wirkmechanismus
Target of Action
It is known that this compound is used as a precursor for several oled iridium compounds .
Mode of Action
It is known to be used as a catalyst and in OLEDs . The compound is activated by light at a wavelength of 465 nm .
Biochemical Pathways
It is known that the compound plays a role in the photocatalysis reaction .
Result of Action
The result of the action of [(ppy)2IrCl]2 is the facilitation of photocatalysis reactions . It is used in the production of OLED Iridium compounds .
Action Environment
The action of [(ppy)2IrCl]2 is influenced by environmental factors such as light. It is activated by light at a wavelength of 465 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) typically involves the reaction of iridium(III) chloride hydrate with 2-phenylpyridine in the presence of a suitable solvent. The reaction mixture is heated to reflux under stirring for several hours. After cooling, the solvent is removed, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in inert atmospheres to prevent oxidation and contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridinyl or phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction typically results in iridium(I) species .
Wissenschaftliche Forschungsanwendungen
Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for various iridium-based catalysts and in the synthesis of complex organic molecules.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key material in the production of OLEDs, contributing to the development of advanced display technologies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorotetrakis(3,5-difluoro-2-(2-pyridinyl)phenyl)diiridium(III): Similar in structure but with fluorine substitutions, affecting its photophysical properties.
Tris(2-phenylpyridinato-C2,N)iridium(III): Another iridium complex used in OLEDs, known for its high efficiency and stability .
Uniqueness
Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) is unique due to its specific ligand arrangement, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise control over light emission and catalytic activity .
Eigenschaften
IUPAC Name |
chloroiridium(2+);2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8N.2ClH.2Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;/h4*1-6,8-9H;2*1H;;/q4*-1;;;2*+3/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYXICNCJSAHX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2].Cl[Ir+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2Ir2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92220-65-0 | |
| Record name | Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


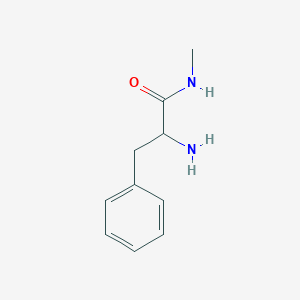
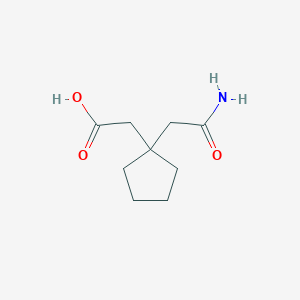
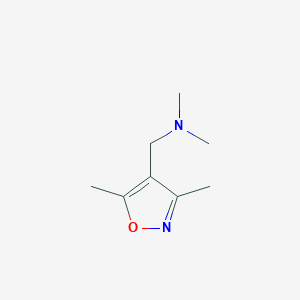
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
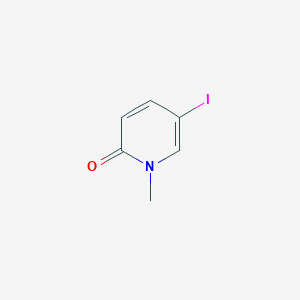
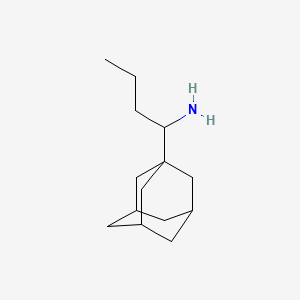
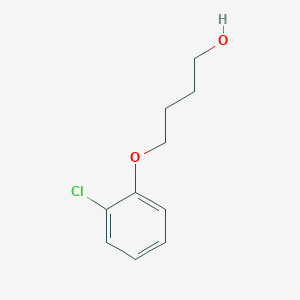
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
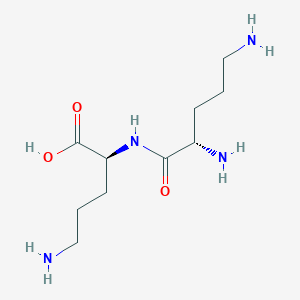

![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)
